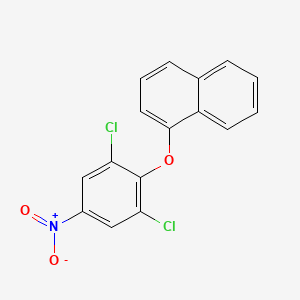![molecular formula C24H17N3 B14609525 4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole CAS No. 60595-23-5](/img/structure/B14609525.png)
4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]-9H-carbazole is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. The compound’s structure features a carbazole moiety linked to a biphenyl group through an azo linkage, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]-9H-carbazole typically involves the diazotization of an aromatic amine followed by azo coupling with a carbazole derivative. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine (e.g., 2-aminobiphenyl) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the corresponding diazonium salt.
Azo Coupling: The diazonium salt is then reacted with a carbazole derivative (e.g., 9H-carbazole) in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of azo compounds, including 4-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]-9H-carbazole, often involves large-scale batch or continuous processes. These processes are optimized for high yield and purity, and typically involve:
Controlled Reaction Conditions: Precise control of temperature, pH, and reaction time to ensure complete conversion and minimize side reactions.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]-9H-carbazole has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]-9H-carbazole involves its interaction with molecular targets and pathways within biological systems. The compound’s azo linkage can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-(Biphenyl-4-yl)diazenyl]-morpholine
- 1,3-Bis(biphenyl-4-yl)triazene
- 4-[(E)-(4-ethoxyphenyl)diazenyl]-1,3-benzenediamine hydrochloride
Uniqueness
4-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]-9H-carbazole is unique due to its specific structural features, which include the combination of a carbazole moiety and a biphenyl group linked through an azo bond. This unique structure imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
CAS No. |
60595-23-5 |
|---|---|
Molecular Formula |
C24H17N3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
9H-carbazol-4-yl-(2-phenylphenyl)diazene |
InChI |
InChI=1S/C24H17N3/c1-2-9-17(10-3-1)18-11-4-7-14-21(18)26-27-23-16-8-15-22-24(23)19-12-5-6-13-20(19)25-22/h1-16,25H |
InChI Key |
LDXDNOSXLPOHJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=CC=CC4=C3C5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-chloro-4-[(phenylseleno)methyl]-](/img/structure/B14609452.png)
![2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid](/img/structure/B14609455.png)

![8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14609476.png)


![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)


![N-Dibenzo[b,d]furan-1-ylthiourea](/img/structure/B14609521.png)
![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)



